Bis(4-dimethylamino-cyclohexyl) methane
Overview
Description
Bis(4-dimethylamino-cyclohexyl) methane is an organic compound characterized by the presence of two dimethylamino groups attached to cyclohexyl rings, which are connected by a central methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-dimethylamino-cyclohexyl) methane typically involves the reaction of 4-dimethylaminocyclohexanone with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic attack by another molecule of 4-dimethylaminocyclohexanone, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-dimethylamino-cyclohexyl) methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(4-dimethylamino-cyclohexyl) methane has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Bis(4-dimethylamino-cyclohexyl) methane exerts its effects involves the interaction of its dimethylamino groups with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)methane: Similar in structure but lacks the cyclohexyl rings.
N,N,N’,N’-Tetramethylmethylenediamine: Another related compound with a simpler structure.
Uniqueness
Bis(4-dimethylamino-cyclohexyl) methane is unique due to the presence of cyclohexyl rings, which impart distinct steric and electronic properties. These features enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-[[4-(dimethylamino)cyclohexyl]methyl]-N,N-dimethylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMXQLNWCXBIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539045 | |
Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-64-1 | |
Record name | 4,4′-Methylenebis[N,N-dimethylcyclohexanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13474-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis(N,N'-dimethylcyclohexanamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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